[Bromo(Phenyl)Methyl]Phosphonic Acid
Description
Properties
CAS No. |
40962-35-4 |
|---|---|
Molecular Formula |
C7H8BrO3P |
Molecular Weight |
251.01 g/mol |
IUPAC Name |
[bromo(phenyl)methyl]phosphonic acid |
InChI |
InChI=1S/C7H8BrO3P/c8-7(12(9,10)11)6-4-2-1-3-5-6/h1-5,7H,(H2,9,10,11) |
InChI Key |
UQMARDZPRCIGET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(P(=O)(O)O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
The table below summarizes key structural and functional differences between [Bromo(Phenyl)Methyl]Phosphonic Acid and analogous phosphonic acids:
| Compound | Molecular Formula | Substituents | Electronic Effects | Steric Hindrance |
|---|---|---|---|---|
| This compound | C₇H₈BrO₃P | Bromophenylmethyl | Strong electron-withdrawing (Br) | Moderate |
| Phenyl Phosphonic Acid (PPA) | C₆H₇O₃P | Phenyl | Mild electron-withdrawing (aromatic) | Low |
| tert-Butyl Phosphonic Acid | C₄H₁₁O₃P | tert-Butyl | Electron-donating (alkyl) | High |
| Diethyl (Bromodifluoromethyl)Phosphonate | C₅H₁₀BrF₂O₃P | Bromodifluoromethyl | Strong electron-withdrawing (Br, F) | Low |
| Bromo-PEG5-phosphonic acid | C₁₇H₃₃BrO₇ | PEG5 chain + Br | Polar (PEG), electron-withdrawing (Br) | High (PEG chain) |
Key Observations :
- Electronic Effects: The bromine in this compound enhances acidity compared to non-halogenated analogs like PPA. Fluorinated derivatives (e.g., Diethyl (Bromodifluoromethyl)Phosphonate) exhibit even greater electronegativity but lack aromatic conjugation .
- Steric Hindrance : The phenylmethyl group provides moderate steric bulk, contrasting with the high hindrance of tert-butyl groups (which reduce esterification yields to 27% ) and the flexibility of PEG-modified analogs .
Reactivity and Functional Performance
- Esterification: Phenyl-substituted phosphonic acids (e.g., PPA) achieve higher esterification yields (61–84%) compared to tert-butyl derivatives due to reduced steric hindrance .
- Surface Functionalization: PPA effectively binds to silica nanoparticles via its phosphonic acid group, as shown in NMR studies . The bromophenylmethyl analog likely exhibits stronger surface interactions due to bromine’s polarizability, though this requires experimental validation.
- Solubility : PEG-modified phosphonic acids (e.g., Bromo-PEG5-phosphonic acid) are highly water-soluble, whereas this compound is more lipophilic, making it suitable for organic-phase reactions .
Preparation Methods
Reaction Mechanism
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack : The trialkyl phosphite (e.g., triethyl phosphite) attacks the electrophilic carbon in (4-bromophenyl)methyl bromide, forming a phosphonium intermediate.
-
Alkyl Halide Elimination : The intermediate undergoes elimination of an alkyl halide (e.g., ethyl bromide), yielding the corresponding phosphonate ester. Subsequent acid hydrolysis converts the ester to BPMPA.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include temperature, solvent polarity, and stoichiometry. Data from industrial patents reveal the following optimized conditions:
Under these conditions, yields exceeding 85% have been reported for diethyl (4-bromophenyl)methylphosphonate, the precursor to BPMPA. Hydrolysis with concentrated HCl (6M, 12 hours) achieves >95% conversion to the final acid.
Alternative Synthetic Routes
Pudovik Reaction
The Pudovik reaction offers an alternative pathway, particularly for introducing hydroxyl groups adjacent to the phosphorus center. This method involves the addition of dialkyl phosphites to α-halogenated ketones or aldehydes. For BPMPA synthesis, α-bromoacetophenone reacts with diethyl phosphite under basic conditions:
Subsequent reduction of the ketone moiety and hydrolysis yields BPMPA. While this method achieves moderate yields (60–70%), it requires additional steps for functional group interconversion.
McKenna’s Reaction
McKenna’s reaction utilizes bromotrimethylsilane (BTMS) to hydrolyze phosphonate esters under mild conditions. For example, diethyl (4-bromophenyl)methylphosphonate treated with BTMS in dichloromethane at 25°C for 6 hours yields BPMPA with minimal side reactions. This method is advantageous for acid-sensitive substrates.
Industrial Production Considerations
Scaling BPMPA synthesis necessitates addressing:
-
Cost Efficiency : Triethyl phosphite, though effective, is expensive. Substituting with trimethyl phosphite reduces costs but requires higher temperatures (100–120°C).
-
Purity Control : Distillation under reduced pressure (0.1–1 mmHg) removes residual alkyl halides and unreacted phosphite.
-
Waste Management : Ethyl bromide by-products require capture via condensation or adsorption to meet environmental regulations.
Analytical Characterization
Post-synthesis validation employs multiple techniques:
Challenges and Mitigation Strategies
By-Product Formation
Ethylene bromide, a common by-product in Arbuzov reactions, can react with excess phosphite to form diphosphonates. Mitigation strategies include:
Hydrolysis Efficiency
Incomplete ester hydrolysis results in residual phosphonate esters. Acid concentration and duration must be optimized:
Q & A
Q. What are the recommended methodologies for synthesizing [Bromo(Phenyl)Methyl]Phosphonic Acid, and how can reaction intermediates be optimized?
Synthesis typically involves bromination of phenylmethylphosphonic acid precursors. A stepwise approach includes:
- Bromination : Using brominating agents (e.g., N-bromosuccinimide) under controlled conditions to avoid over-bromination.
- Phosphonation : Coupling brominated intermediates with phosphonic acid groups via Arbuzov or Michaelis-Becker reactions .
- Purification : Employ column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization to isolate high-purity products. Monitor intermediates via TLC and adjust stoichiometry to optimize yields .
Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Provides high sensitivity (detection limits ~0.1 ng/mL) and specificity for phosphonic acids in biological or environmental samples .
- Nuclear Magnetic Resonance (NMR) : ¹H/³¹P NMR confirms structural integrity and detects impurities (e.g., residual solvents or unreacted precursors) .
- Ion Chromatography (IC) : Effective for quantifying ionic derivatives in aqueous solutions, paired with conductivity detection .
Q. How can researchers ensure the stability of this compound during storage and experimental use?
- Storage : Store at -20°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation.
- Solvent Selection : Use anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) for stock solutions to minimize degradation .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC to establish shelf-life .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
The bromine atom acts as a leaving group, facilitating SN2 reactions with nucleophiles (e.g., amines, thiols). Computational studies (DFT calculations) reveal transition-state energetics and steric effects from the phenyl group, which influence reaction rates. Solvent polarity and temperature further modulate activation barriers .
Q. How can contradictory data in phosphonic acid quantification across studies be resolved?
- Method Harmonization : Cross-validate results using orthogonal techniques (e.g., LC-MS/MS vs. ³¹P NMR) .
- Matrix Effects : Account for ion suppression/enhancement in LC-MS/MS by spiking isotopically labeled internal standards (e.g., ¹³C-labeled analogs) .
- Interlaboratory Comparisons : Participate in round-robin trials to identify systematic biases in calibration or extraction protocols .
Q. What computational tools are available to predict the environmental fate of this compound?
Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?
Q. What strategies mitigate interference from degradation products in biological assays involving this compound?
Q. How does this compound interact with biological membranes, and what experimental models are suitable for studying this?
Q. What are the challenges in scaling up this compound synthesis, and how can they be addressed?
- Heat Management : Use flow reactors with precise temperature control to handle exothermic bromination steps.
- Byproduct Removal : Implement inline scavengers (e.g., polymer-supported reagents) to automate purification .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
